molecular formula C11H8N2S B13878808 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine

3-Thiophen-2-ylpyrazolo[1,5-a]pyridine

Cat. No.: B13878808
M. Wt: 200.26 g/mol
InChI Key: PKNCGLBKZREFJP-UHFFFAOYSA-N
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Description

3-Thiophen-2-ylpyrazolo[1,5-a]pyridine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a thiophen-2-yl group at the 3-position. The pyrazolo[1,5-a]pyridine scaffold is renowned for its metabolic stability and role as an isostere for indole, purine, and azaindole cores in medicinal chemistry . Notable drugs like ibudilast (a pyrazolo[1,5-a]pyridine derivative) highlight the scaffold's therapeutic relevance in treating asthma, neurodegenerative disorders, and inflammatory conditions .

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

3-thiophen-2-ylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C11H8N2S/c1-2-6-13-10(4-1)9(8-12-13)11-5-3-7-14-11/h1-8H

InChI Key

PKNCGLBKZREFJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Method Overview

A well-documented approach involves a copper-mediated reaction between 2-(pyridin-2-yl)acetate derivatives and nitriles, catalyzed by copper salts such as copper(II) acetate and copper(I) bromide in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMSO solvent under inert atmosphere.

Experimental Details

  • Reagents : Ethyl 2-(pyridin-2-yl)acetate, benzonitrile or substituted nitriles, Cu(OAc)2, CuBr, DBU.
  • Conditions : Heating at 60–65 °C for 6 hours under argon.
  • Workup : After reaction completion, purification is performed by column chromatography on silica gel with hexane/ethyl acetate mixtures as eluents.

Example Synthesis

For example, the synthesis of ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate proceeds with a 62% yield using this method. Characterization by NMR and HRMS confirms the structure. Similar procedures yield tert-butyl and cyclohexyl esters of pyrazolo[1,5-a]pyridine derivatives with yields around 60–62%.

Notes on Substituent Incorporation

To prepare 3-thiophen-2-yl substituted derivatives, the corresponding thiophene-substituted nitrile or 2-(thiophen-2-yl)acetate analogs would be employed under similar conditions, allowing the thiophene ring to be incorporated at the 3-position of the pyrazolo[1,5-a]pyridine core.

Catalyst-Free Sonochemical [3 + 2] Cycloaddition Method

Method Overview

An alternative, green synthetic route involves a catalyst-free, one-pot sonochemical [3 + 2] cycloaddition between 1-amino-2(1H)-pyridine-2-imines and alkynes or alkenes such as dialkyl acetylenedicarboxylates or ethyl propiolate. This method leverages ultrasonic irradiation to enhance reaction rates and yields without the need for metal catalysts.

Synthetic Sequence

  • Step 1 : Preparation of 1-amino-2(1H)-pyridine-2-imine derivatives by reacting arylethylidenemalononitriles with dimethylformamide dimethyl acetal (DMF-DMA) to form enaminonitriles, followed by treatment with hydrazine hydrate in refluxing ethanol.

  • Step 2 : Reaction of the 1-amino-2(1H)-pyridine-2-imine with dialkyl acetylenedicarboxylate or other alkynes under sonication in solvents like acetonitrile at 85 °C.

Reaction Conditions and Yields

A comprehensive solvent screening showed acetonitrile as the most effective solvent, with yields up to 92% under sonication compared to lower yields under conventional heating (Table 1). The reaction times dramatically decreased from hours to minutes with sonication.

Entry Catalyst Solvent Method Time (min) Yield (%)
5 None CH3CN Heating 180 70
6 None CH3CN Sonication 20 92
19 Pd(OAc)2 (10%) CH3CN Heating 180 70
20 Pd(OAc)2 (10%) CH3CN Sonication 20 91
21 Cu(OAc)2 (10%) CH3CN Heating 180 71
22 Cu(OAc)2 (10%) CH3CN Sonication 20 90

Note: NR = No Reaction observed in water and toluene solvents.

Mechanism and Regioselectivity

The reaction proceeds via a concerted [3 + 2] cycloaddition forming the pyrazolo[1,5-a]pyridine ring system with high regioselectivity, confirmed by X-ray crystallography. The sonochemical method avoids regioisomer formation issues common in other methods.

Application to Thiophene-Substituted Derivatives

By using 1-amino-2(1H)-pyridine-2-imine derivatives bearing thiophen-2-yl substituents or reacting with thiophene-containing alkynes, the method can be adapted to synthesize 3-thiophen-2-ylpyrazolo[1,5-a]pyridine derivatives efficiently.

Comparative Analysis of Preparation Methods

Feature Copper-Mediated Method Catalyst-Free Sonochemical Method
Catalyst Cu(OAc)2, CuBr None (catalyst-free)
Reaction Time ~6 hours ~20 minutes (sonication)
Temperature 60–65 °C 85 °C
Solvent DMSO Acetonitrile preferred
Yield Moderate (around 60%) High (up to 92%)
Regioselectivity Good, but some limitations Excellent, no regioisomers
Environmental Impact Use of metal catalysts and organic solvents Green chemistry approach, no catalyst
Applicability to Thiophene Requires thiophene-substituted starting materials Adaptable via thiophene-substituted precursors

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-2-ylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine scaffold.

Scientific Research Applications

3-Thiophen-2-ylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as an inhibitor of tyrosine kinases, which play a crucial role in cell signaling pathways . By binding to these targets, the compound can modulate their activity, leading to various biological effects, such as inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines differ by replacing the pyridine ring with a pyrimidine ring. These compounds are synthesized via cyclization reactions involving triazole intermediates . Key differences include:

  • Biological Applications : Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors and antimicrobial agents, whereas pyrazolo[1,5-a]pyridines like ibudilast focus on anti-inflammatory and neuroprotective roles .

Table 1 : Structural and Functional Comparison

Compound Core Structure Key Substituent Primary Applications
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Thiophen-2-yl Under investigation (inferred: antimicrobial, kinase inhibition)
Pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine Variable (e.g., triazole) Kinase inhibition, antimicrobial

Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines feature a fused thiophene and pyridine ring system, synthesized via reactions of pyridinethiones with α-halo ketones . Contrasts include:

  • Conformational Rigidity: Fused thiophene in thieno[2,3-b]pyridines restricts rotational freedom compared to the pendant thiophene in 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine.
  • Applications: Thieno[2,3-b]pyridines are studied for optoelectronic materials and enzyme inhibition, whereas pyrazolo[1,5-a]pyridines are more prevalent in drug development .

Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridines, with a fused imidazole ring, exhibit distinct pharmacological and photophysical properties:

  • Kinase Inhibition : Imidazo[1,5-a]pyridine derivatives show potent EGFR tyrosine kinase inhibition (e.g., compounds with IC50 < 1 µM), outperforming erlotinib in computational studies .
  • Fluorescent Probes : Imidazo[1,5-a]pyridine-based fluorophores demonstrate solvatochromism and membrane intercalation, unlike pyrazolo[1,5-a]pyridines .
  • Structural Differences : The imidazole ring enables hydrogen bonding, whereas the pyrazole in 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine may enhance metabolic stability .

Table 2 : Biological Activity Comparison

Compound Type Target/Activity IC50/EC50 Reference
Imidazo[1,5-a]pyridine (EGFR inhibitor) EGFR tyrosine kinase <1 µM
Pyrazolo[1,5-a]pyridine (PDE4B inhibitor) PDE4B enzyme 0.0034–0.47 µM
Thieno[2,3-b]pyridine Antitubercular agents Not reported

Pyrazolo[1,5-a]pyridine-Based PDE4 Inhibitors

Pyrazolo[1,5-a]pyridine derivatives like compound 18 (PDE4B IC50 = 0.47 µM) demonstrate dual PDE3/4 inhibition with anti-inflammatory and bronchodilatory effects . Key comparisons:

  • Substituent Effects : Trifluoromethyl and methoxy groups in compound 18 enhance potency, while the thiophene in 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine may improve lipophilicity or target selectivity.
  • Therapeutic Window : Pyrazolo[1,5-a]pyridine derivatives exhibit improved safety profiles over roflumilast, a PDE4 inhibitor with dose-limiting side effects .

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